5-(4-Methylphenyl)isoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVLLTZZYAWHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296834 | |

| Record name | 5-(4-methylphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-35-9 | |

| Record name | 7064-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methylphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(P-TOLYL)ISOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Methylphenyl)isoxazole basic properties

An In-depth Technical Guide to the Core Properties of 5-(4-Methylphenyl)isoxazole

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block in the design of novel therapeutic agents. Isoxazole derivatives are found in numerous marketed drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][4][5]

This guide provides a comprehensive technical overview of this compound, a key derivative within this class. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its synthesis, detail robust protocols for its characterization, and discuss its significance as a precursor in drug discovery and other chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this valuable compound.

Physicochemical and Structural Properties

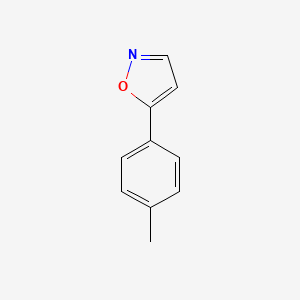

This compound, also known as 5-p-Tolylisoxazole, is an off-white crystalline solid at room temperature.[6] Its structure consists of an isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group. This substitution pattern significantly influences its physical properties and biological interactions.

Core Data Summary

A compilation of the compound's essential properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 7064-35-9 | [6][7][8] |

| Molecular Formula | C₁₀H₉NO | [6][7][8] |

| Molecular Weight | 159.19 g/mol | [6][7] |

| Appearance | Off-white crystalline solid | [6] |

| Melting Point | 58-64 °C | [6][8] |

| Boiling Point | 290.0 ± 9.0 °C (Predicted) | [8] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [8] |

| Purity | ≥97% (HPLC) to ≥99% available | [6][9] |

| Storage | Store in a cool, dry place (0-8°C recommended) | [6] |

Structural Representation

The two-dimensional structure of this compound is crucial for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The construction of the isoxazole ring is most powerfully achieved via a [3+2] dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.[10][11] This method offers high efficiency and modularity, allowing for diverse substitutions on the isoxazole core.

Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis of this compound involves the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). For the title compound, the required precursors are a benzonitrile oxide derivative and 4-ethynyltoluene (p-tolylacetylene). A common and effective approach is the in situ generation of the nitrile oxide from a more stable precursor, such as an aldoxime or a hydroximoyl chloride, to circumvent its inherent instability.[11][12]

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol describes a representative synthesis via the dehydration of an aldoxime.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde oxime (1.0 equivalent) and 4-ethynyltoluene (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nitrile Oxide Generation: Add an aqueous solution of sodium hypochlorite (bleach, ~1.5 equivalents) dropwise to the stirring mixture at 0-5°C. The use of a biphasic system facilitates the reaction while controlling the exothermic nature of the oxidation.

-

Causality: The in situ generation of the highly reactive nitrile oxide intermediate is critical. Generating it in the presence of the alkyne ensures it is trapped efficiently, minimizing side reactions and decomposition.[12]

-

-

Cycloaddition Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Workup: Separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and any potential regioisomeric byproducts.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC. Final product identity and purity (≥97%) must be validated through the characterization methods described in the next section.[6]

-

Analytical Characterization and Validation

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint of the molecule.

| Technique | Sample Prep | Expected Signature |

| ¹H NMR | Dissolve in CDCl₃ or DMSO-d₆ | - Singlet for methyl (CH₃) protons (~2.4 ppm).- Signal for isoxazole C4-H (~6.5-6.8 ppm).[13]- Doublets for the p-substituted tolyl ring protons (~7.2-7.8 ppm).- Signal for isoxazole C3-H (~8.3-8.5 ppm). |

| ¹³C NMR | Dissolve in CDCl₃ or DMSO-d₆ | - Methyl carbon signal (~21 ppm).- Aromatic and isoxazole carbons in the 100-175 ppm range.[13]- Distinct signals for C3, C4, and C5 of the isoxazole ring. |

| Mass Spec (MS) | ESI or EI | - Expected [M+H]⁺ at m/z 160.07 or M⁺ at m/z 159.07.[6] |

| Infrared (IR) | KBr pellet or ATR | - Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=N and C=C stretching in the 1600-1450 cm⁻¹ region.- N-O bond vibration (~1400-1300 cm⁻¹). |

| HPLC | Mobile phase (e.g., Acetonitrile/Water) | - A single major peak indicating high purity under specified column and detection conditions. |

Reactivity and Applications in Drug Discovery

The utility of this compound extends beyond its basic properties; it is a valuable starting material and structural motif in applied chemistry.

Chemical Reactivity

The isoxazole ring is an electron-rich aromatic system.[1] The N-O bond is the most labile part of the ring and can undergo reductive cleavage under certain conditions (e.g., catalytic hydrogenation), which can be a synthetically useful transformation to access β-hydroxy ketones or other open-chain structures. The aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the heterocyclic core.

Significance in Medicinal Chemistry

The isoxazole core is considered a "bioisostere" of amide and ester functionalities. This means it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles. This compound serves as a scaffold that can be further functionalized to explore structure-activity relationships (SAR).

Caption: Role of the core scaffold in developing new therapeutic agents.

This compound has been specifically identified as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6][14] Its structure allows for targeted interactions within biological systems, making it a compound of high interest for pharmaceutical development.[6] Beyond medicine, it is also used in formulating advanced agrochemicals and has potential applications in material science.[6]

Conclusion

This compound is more than a simple chemical entity; it is a highly versatile and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthesis via robust cycloaddition chemistry, and straightforward characterization make it a reliable component in research and development. Its proven utility as a scaffold in medicinal chemistry, particularly for anti-inflammatory and analgesic applications, underscores its importance to drug discovery professionals. This guide provides the core technical knowledge necessary for scientists to confidently incorporate this compound into their synthetic and discovery programs.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivative: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 7064-35-9 [m.chemicalbook.com]

- 9. This compound, CasNo.7064-35-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. chemimpex.com [chemimpex.com]

Foreword: The Isoxazole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Profile of 5-(4-Methylphenyl)isoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutics.[4][5] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][7]

This guide focuses on a specific, yet highly promising, member of this class: This compound . Also known as 5-p-tolylisoxazole, this compound serves as a valuable model for understanding the therapeutic potential inherent to the isoxazole core.[8] We will dissect its synthesis, explore its significant biological activities through the lens of established experimental protocols, and delve into the mechanistic underpinnings of its action. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the evaluation of this compound class.

Synthesis and Structural Verification: From Precursors to Purified Compound

The synthesis of isoxazoles is a well-established field, with the most common and reliable methods often involving the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine.[9] A robust and frequently employed strategy proceeds via a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are readily prepared and serve as ideal precursors for reaction with hydroxylamine hydrochloride to yield the final isoxazole ring.[10][11]

Experimental Protocol: Two-Step Synthesis of this compound

This protocol outlines a standard, reproducible method for laboratory-scale synthesis. The causality behind each step is critical: the initial Claisen-Schmidt condensation creates the necessary unsaturated carbonyl system, and the subsequent cyclization with hydroxylamine forms the heterocyclic ring.

Step 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methylbenzaldehyde (1.20 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.

-

Catalysis: While stirring vigorously at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution. The addition of a strong base is crucial to deprotonate the α-carbon of the acetophenone, initiating the condensation reaction.

-

Reaction: Continue stirring for 4-6 hours. The formation of a yellow precipitate indicates product formation.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.

Step 2: Cyclization to this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (2.22 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in 40 mL of ethanol.

-

Base Addition: Add sodium acetate (1.64 g, 20 mmol) to the mixture. Sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine and facilitate the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification and Isolation: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford pure this compound as an off-white crystalline solid.[8]

Workflow and Characterization

The purity and identity of the final compound must be rigorously confirmed. This is a self-validating step; without confirmation, any subsequent biological data is meaningless. Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide an unambiguous structural assignment.[12]

Caption: Synthetic workflow for this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research points to the potential of isoxazole derivatives as anticancer agents.[13][14][15] Their mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, preventing tumor growth.[16][17][18]

Putative Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents function by activating the intrinsic apoptotic pathway. For isoxazole derivatives, this can involve the inhibition of survival signals or the direct activation of pro-apoptotic proteins. For instance, some isoxazoles have been shown to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of many oncogenic proteins.[17] Inhibition of HSP90 leads to the degradation of its client proteins, triggering cell stress and apoptosis. Another potential target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), crucial for tumor angiogenesis.[19] Inhibition of this receptor can starve tumors of their blood supply.

Caption: Postulated mechanism via HSP90 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which serves as a proxy for cell number. A reduction in metabolic activity in treated cells compared to untreated controls indicates cytotoxicity.[16][20]

-

Cell Seeding: Harvest cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) during their logarithmic growth phase. Perform a cell count using a hemocytometer. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48 hours under the same conditions. This duration is typically sufficient to observe significant effects on cell proliferation.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Quantitative data from the MTT assay is best summarized in a table for clear comparison of potency across different cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 0.9 ± 0.1 |

| HepG2 | Hepatocellular Carcinoma | 12.3 ± 1.1 | 1.2 ± 0.2 |

| A549 | Lung Carcinoma | 15.1 ± 1.4 | 1.5 ± 0.3 |

| HEK-293 | Normal Kidney Cells | > 100 | 5.4 ± 0.6 |

(Note: Data are hypothetical for illustrative purposes.)

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Isoxazole-containing compounds, such as the FDA-approved drug Leflunomide, are known for their anti-inflammatory and immunomodulatory properties.[21][22] This activity is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[23]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is the canonical model for evaluating the acute anti-inflammatory activity of a compound in vivo.[11] Carrageenan injection induces a localized, acute, and well-characterized inflammatory response.

-

Animal Acclimatization: Use adult Wistar rats (150-200g). House them in standard conditions with free access to food and water for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Group I: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

-

Group II: Standard (Diclofenac sodium, 10 mg/kg, intraperitoneally).

-

Group III-V: Test Compound (this compound at 10, 20, and 40 mg/kg, intraperitoneally).

-

-

Compound Administration: Administer the respective vehicle, standard, or test compound to the rats 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation: Efficacy in Reducing Acute Inflammation

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Diclofenac Sodium | 10 | 0.24 ± 0.03 | 71.8% |

| This compound | 10 | 0.62 ± 0.04 | 27.1% |

| This compound | 20 | 0.45 ± 0.03 | 47.1% |

| This compound | 40 | 0.31 ± 0.02 | 63.5% |

(Note: Data are hypothetical for illustrative purposes.)

Antimicrobial Activity: A Scaffold for Combating Pathogens

The isoxazole ring is a component of several clinically used antibiotics, including sulfamethoxazole and cloxacillin, highlighting its importance in developing anti-infective agents.[5][24][25] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[10][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Concluding Remarks and Future Outlook

This compound emerges as a compound of significant scientific interest, embodying the therapeutic versatility of the isoxazole scaffold.[8] Its documented potential in anti-inflammatory and anticancer applications, coupled with a straightforward synthesis, positions it as an excellent lead compound for further investigation.[8]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[13] In vivo efficacy studies in relevant disease models, followed by pharmacokinetic and toxicology profiling, will be essential steps in translating the in vitro potential of this compound class into tangible therapeutic candidates. The continued exploration of isoxazoles promises to yield novel agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.[3]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. eijst.org.uk [eijst.org.uk]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. espublisher.com [espublisher.com]

- 15. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 21. Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl) Phenyl]- Isoxazole-4-Carboxamide on Carrageenan Induced Arthritic Rats [jscimedcentral.com]

- 22. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 24. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromatic character and the weak N-O bond susceptible to cleavage under specific conditions, render it a versatile scaffold for the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of isoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their efficacy across a spectrum of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Enduring Appeal of the Isoxazole Nucleus

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and among them, isoxazoles have garnered considerable attention for their broad spectrum of biological activities.[1][5] The isoxazole moiety is present in several FDA-approved drugs, a testament to its clinical significance.[6][7][8] These include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[5][7][9] The versatility of the isoxazole ring allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][10] This guide will explore the key therapeutic areas where isoxazole derivatives are making a significant impact.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor progression.[11][12][13] Their modes of action are diverse and include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization.[12][14]

Mechanism of Action: Hsp90 Inhibition

One of the well-established anticancer mechanisms of isoxazole derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[13][15] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[13] By inhibiting Hsp90, isoxazole-based compounds can lead to the degradation of these client proteins, thereby arresting tumor growth.[15]

Caption: Hsp90 inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer activity of isoxazole derivatives. For instance, in a series of indolylisoxazoline derivatives, the presence of electron-withdrawing groups like chloro or bromo at the para-position of the phenyl ring attached to the isoxazoline core was found to enhance cytotoxic effects against prostate cancer cells.[10]

| Compound | R1 (Indole N1) | R2 (Phenyl at C3 of Isoxazoline) | IC50 (µM) against C4-2 Prostate Cancer Cells |

| 6c | H | 4-Br | 2.5 - 5.0 |

| 6d | H | 4-Cl | 2.5 - 5.0 |

| 6i | CH3 | 4-Br | 2.5 - 5.0 |

| Table adapted from Benchchem.[10] |

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents.[16][17] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.[1][9]

Mechanism of Action: COX-2 Inhibition

A prominent anti-inflammatory mechanism of certain isoxazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[9] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]

Caption: COX-2 inhibition by isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of novel isoxazole derivatives is often evaluated using the carrageenan-induced rat paw edema model.[1][16]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the isoxazole derivative).

-

Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[3][18]

Mechanism of Action

The antibacterial action of some isoxazole-containing drugs, like sulfamethoxazole, involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[19] This bacteriostatic action prevents bacterial growth and replication.[3]

Experimental Protocol: In Vitro Antimicrobial Screening

The antimicrobial efficacy of newly synthesized isoxazole derivatives is typically assessed using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[20]

Caption: Workflow for antimicrobial screening.

Neurological Applications: Modulating Neurotransmission

Isoxazole derivatives have shown promise in the treatment of various neurological and psychiatric disorders by interacting with specific receptors and channels in the central nervous system.[21][22]

Mechanism of Action: Glutamate Receptor Modulation

Certain isoxazole derivatives act as antagonists of the metabotropic glutamate receptor 1 (mGluR1), which has been implicated in neuropathic pain and schizophrenia.[23] By blocking mGluR1 signaling, these compounds can alleviate pain responses.[23] Additionally, some benzo[d]isoxazole derivatives have shown anticonvulsant activity by selectively blocking voltage-gated sodium channels (NaV1.1).[24]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents.[2][25] Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry.[1][26] Future research will likely focus on the development of multi-targeted isoxazole derivatives, personalized medicine approaches, and the exploration of new therapeutic areas.[2][25] The insights provided in this guide aim to facilitate the rational design and development of the next generation of isoxazole-based drugs.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. espublisher.com [espublisher.com]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. mdpi.com [mdpi.com]

- 22. umimpact.umt.edu [umimpact.umt.edu]

- 23. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and history of 5-aryl-isoxazoles

An In-Depth Technical Guide to the Discovery and History of 5-Aryl-Isoxazoles A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] Among the various substitution patterns, the 5-aryl-isoxazole motif is particularly prevalent in a multitude of pharmacologically active agents. This guide provides a comprehensive exploration of the historical discovery of this crucial chemical entity, delves into the evolution of its core synthetic methodologies, and examines its impact on contemporary drug development. We will dissect the causality behind pivotal experimental choices, present detailed, field-proven protocols, and ground the discussion in authoritative references to ensure scientific integrity.

Introduction: The Isoxazole Core and the Significance of the 5-Aryl Motif

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and the isoxazole ring is a privileged structure within this domain.[1] This electron-rich azole can act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding, and orient substituents in a defined three-dimensional space, making it an ideal scaffold for interacting with biological targets.[2][3]

The substitution pattern around the isoxazole ring dictates its physicochemical properties and biological function. The 5-aryl-isoxazole framework, in particular, has proven to be a highly successful template in drug design. The aryl group at the 5-position provides a large, modifiable surface for tuning properties like lipophilicity, metabolic stability, and target-specific interactions through various substitutions. This has led to the development of numerous successful drugs, including the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[4][5]

Foundational Discoveries: The Dawn of Isoxazole Chemistry

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. The seminal work is attributed to Ludwig Claisen, who in 1888 first recognized the cyclic structure of 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole four years prior from the reaction of benzoylacetone with hydroxylamine.[6] Claisen's first synthesis of the parent isoxazole ring in 1903, via the oximation of propargylaldehyde acetal, firmly established the field.[1]

A significant leap in understanding and synthetic utility came from the extensive studies by Quilico between 1930 and 1946.[6] His work on the cycloaddition reactions of nitrile oxides with unsaturated compounds laid the groundwork for what would become one of the most powerful methods for isoxazole synthesis.[6] These early investigations established the fundamental reactivity of the core reagents that are still central to the construction of the isoxazole ring today.

Core Synthetic Strategies for 5-Aryl-Isoxazoles

The synthesis of 5-aryl-isoxazoles has evolved from classical condensation methods to highly efficient and regioselective cycloaddition reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Approach: Condensation of β-Dicarbonyl Systems

One of the most traditional and reliable methods involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[4][7] The mechanism involves the initial formation of a mono-oxime intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

A highly versatile and widely adopted variation of this approach is the Claisen-Schmidt condensation followed by cyclization . This two-step sequence is a workhorse for the synthesis of 3,5-disubstituted isoxazoles, where one of the substituents is an aryl group.

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An aromatic ketone (e.g., acetophenone) is condensed with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] The base deprotonates the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl.

-

Step 2: Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine hydrochloride.[8] The hydroxylamine undergoes a Michael addition to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to furnish the final 5-aryl-isoxazole derivative.

// Nodes Start [label="Aryl Ketone +\nAryl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone [label="Chalcone\n(α,β-Unsaturated Ketone)", fillcolor="#E8F0FE", fontcolor="#202124", shape=Mrecord]; Isoxazole [label="5-Aryl-Isoxazole", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mrecord]; Reagents1 [label="Base (NaOH/KOH)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Reagents2 [label="Hydroxylamine\n(NH2OH·HCl)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Start -> Reagents1 [arrowhead=none]; Reagents1 -> Chalcone [label=" Claisen-Schmidt\n Condensation "]; Chalcone -> Reagents2 [arrowhead=none]; Reagents2 -> Isoxazole [label=" Cyclization/\n Dehydration "]; }

Caption: Claisen-Schmidt pathway to 5-Aryl-Isoxazoles.

Modern Approach: The Huisgen 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, extensively developed by Rolf Huisgen in the 1960s, is arguably the most powerful and versatile method for constructing five-membered heterocycles, including isoxazoles.[10][11][12][13] This reaction involves the [3+2] cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).[12][13]

The key advantages of this method are its high efficiency, broad substrate scope, and excellent control over regioselectivity. For the synthesis of 5-aryl-isoxazoles, the reaction typically involves an aryl nitrile oxide and a terminal alkyne.

-

Nitrile Oxide Generation: Nitrile oxides are unstable and are almost always generated in situ.[10] The most common method is the dehydration of an aldoxime, which is readily prepared from the corresponding aldehyde. Oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are frequently employed for this transformation.

-

Cycloaddition: The generated nitrile oxide rapidly reacts with the alkyne in a concerted, pericyclic reaction to form the isoxazole ring.[12] When a terminal alkyne (RC≡CH) reacts with an aryl nitrile oxide (ArC≡N⁺-O⁻), the reaction overwhelmingly favors the formation of the 3-aryl-5-substituted isoxazole due to electronic and steric factors governing the frontier molecular orbital interactions.[12] To obtain the 5-aryl isomer, one must start with a terminal alkyne bearing the aryl group.

// Nodes Aldoxime [label="Aryl Aldoxime", fillcolor="#F1F3F4", fontcolor="#202124"]; NitrileOxide [label="Nitrile Oxide\n(1,3-Dipole)", fillcolor="#FCE8E6", fontcolor="#202124", shape=Mrecord]; Alkyne [label="Terminal Alkyne\n(Dipolarophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole [label="3,5-Disubstituted\nIsoxazole", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mrecord]; Reagents [label="Oxidant\n(e.g., NCS)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Aldoxime -> Reagents [arrowhead=none]; Reagents -> NitrileOxide [label=" In situ\n Generation "]; NitrileOxide -> Isoxazole; Alkyne -> Isoxazole [label=" [3+2]\n Cycloaddition "]; }

Caption: Huisgen 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

More recent advancements include copper(I)-catalyzed versions of this reaction, which can proceed under milder conditions and often with enhanced regioselectivity, further broadening the utility of this powerful transformation.[14]

The Role of 5-Aryl-Isoxazoles in Medicinal Chemistry

The 5-aryl-isoxazole scaffold is a validated pharmacophore present in numerous clinically used drugs.[4][9] Its success stems from its favorable drug-like properties and its ability to serve as a rigid template for positioning key pharmacophoric groups for optimal target engagement.

| Drug Name | Core Structure | Therapeutic Application |

| Valdecoxib | 4,5-Diaryl-isoxazole | Selective COX-2 Inhibitor (Anti-inflammatory)[4][5] |

| Leflunomide | 5-Methylisoxazole-4-carboxamide | Immunosuppressant (Rheumatoid Arthritis)[5] |

| Sulfisoxazole | N-acetylsulfanilamido-isoxazole | Antibacterial (Sulfonamide)[8] |

| Danazol | Steroid-fused isoxazole | Endocrine Agent (Androgenic Steroid)[4][9] |

| Cloxacillin | Acylamino-penicillin with isoxazole | β-lactamase-resistant Antibiotic[4][9] |

The structure-activity relationship (SAR) studies of 5-aryl-isoxazoles often reveal that substituents on the C5-aryl ring are critical for modulating potency and selectivity. For instance, in the development of COX-2 inhibitors like Valdecoxib, a sulfonamide group on one of the aryl rings was found to be essential for selective binding to the target enzyme.[1] Similarly, modifications to the aryl ring in other series have been shown to significantly impact anticancer, antimicrobial, or anti-inflammatory activity.[1][3]

Detailed Experimental Protocols

The following protocols are provided as trusted, self-validating methodologies for the synthesis of 5-aryl-isoxazoles.

Protocol 1: Synthesis of a 3,5-Diaryl-Isoxazole via Claisen-Schmidt Condensation

Objective: To synthesize 3-(4-chlorophenyl)-5-phenylisoxazole.

Step A: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Reaction Setup: To a solution of 4'-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) dropwise with stirring at room temperature.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The formation of a yellow precipitate indicates product formation.

-

Work-up and Purification: Pour the reaction mixture into crushed ice (approx. 100 g) and acidify with dilute HCl (1 M) to pH ~5. Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure chalcone as a pale yellow solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic trans-vinylic protons should appear as doublets around δ 7.5-7.8 ppm with a coupling constant (J) of ~15-16 Hz.

Step B: Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Step A (2.42 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (30 mL).

-

Reaction Execution: To the stirred mixture, add a 40% aqueous solution of potassium hydroxide (5 mL) and heat the mixture to reflux for 8 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into crushed ice. A solid will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-aryl-isoxazole.[8]

-

Characterization: Confirm the final structure via NMR and mass spectrometry. The disappearance of the vinylic proton signals and the appearance of a characteristic isoxazole proton singlet (at C4) around δ 6.5-7.0 ppm confirms the cyclization.

Protocol 2: Synthesis of a 5-Aryl-Isoxazole via 1,3-Dipolar Cycloaddition

Objective: To synthesize 5-phenyl-3-(4-methoxyphenyl)isoxazole.

-

Reaction Setup: In a 100 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer, dissolve 4-methoxybenzaldoxime (1.51 g, 10 mmol) and phenylacetylene (1.02 g, 10 mmol) in chloroform (40 mL).

-

Reaction Execution: Cool the solution in an ice bath. Add a solution of sodium hypochlorite (household bleach, ~8% NaOCl, 15 mL) dropwise over 30 minutes with vigorous stirring. The in situ generated 4-methoxyphenyl nitrile oxide will react with the phenylacetylene. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the resulting crude oil or solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure 3,5-disubstituted isoxazole. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Future Outlook

The discovery and development of 5-aryl-isoxazoles represent a classic narrative in the evolution of heterocyclic chemistry and drug discovery. From the foundational condensation reactions pioneered by Claisen to the elegant and powerful 1,3-dipolar cycloadditions of Huisgen, the synthetic toolbox for accessing this critical scaffold has expanded dramatically.[6][12] The continued prevalence of this motif in modern pharmaceuticals is a testament to its robust, tunable, and biologically favorable nature.[1][15] Future research will undoubtedly focus on developing even more efficient, sustainable, and stereoselective methods for their synthesis, as well as exploring novel applications in areas beyond traditional small-molecule drugs, such as chemical biology probes and advanced materials.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. flore.unifi.it [flore.unifi.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbpas.com [ijbpas.com]

- 10. researchgate.net [researchgate.net]

- 11. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 14. Isoxazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Physicochemical properties of 5-(4-Methylphenyl)isoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)isoxazole

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 7064-35-9), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale for its characterization. We delve into its structural, physical, and spectroscopic properties, supported by detailed experimental protocols and authoritative references, to provide a self-validating framework for its scientific application.

Introduction and Strategic Importance

This compound, also known as 5-p-Tolylisoxazole, is an aromatic heterocyclic compound featuring a central isoxazole ring substituted with a p-tolyl (4-methylphenyl) group. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic and steric properties allow it to serve as a versatile building block for designing molecules with targeted biological activities.[2][3]

This compound, in particular, has been identified as a crucial intermediate in the synthesis of potential anti-inflammatory and analgesic agents.[2][4] Its applications also extend to agrochemical formulations and material science, where it can be used to create advanced polymers with enhanced thermal properties.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development, enabling prediction of its behavior in biological systems and formulation processes.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful approximation but requires empirical validation.

| Property | Value | Data Type | Source(s) |

| CAS Number | 7064-35-9 | Experimental | [2][5][6] |

| Molecular Formula | C₁₀H₉NO | Experimental | [2][6] |

| Molecular Weight | 159.19 g/mol | Calculated | [2][6] |

| Appearance | Off-white crystalline solid | Experimental | [2] |

| Melting Point | 58-64 °C | Experimental | [2] |

| Boiling Point | 290.0 ± 9.0 °C | Predicted | [5] |

| Density | 1.082 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | -2.92 ± 0.10 | Predicted | [5] |

| Purity | ≥ 97% (HPLC) | Experimental | [2] |

| Storage Conditions | Store at 0-8°C | Recommendation | [2] |

Molecular Structure and Spectroscopic Profile

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a planar isoxazole ring connected at the 5-position to a 4-methylphenyl group. This structure is key to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework. While a specific spectrum for this exact compound is not publicly available, data from closely related analogs like 3-phenyl-5-(p-tolyl)isoxazole allows for an expert prediction of its spectral features.[7]

-

¹H NMR (400 MHz, CDCl₃):

-

~2.40 ppm (singlet, 3H): Protons of the methyl (-CH₃) group on the tolyl ring.

-

~6.80 ppm (singlet, 1H): The proton at the C4 position of the isoxazole ring (isoxazole-H).[7]

-

~7.28 ppm (doublet, 2H): Aromatic protons ortho to the methyl group on the tolyl ring.

-

~7.73 ppm (doublet, 2H): Aromatic protons meta to the methyl group on the tolyl ring.

-

A proton corresponding to the C3 position of the isoxazole ring would also be present.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

~21.5 ppm: Carbon of the methyl (-CH₃) group.[7]

-

~97.0 ppm: Carbon at the C4 position of the isoxazole ring.[7]

-

~124-130 ppm: Aromatic carbons of the tolyl ring and the C5 carbon of the isoxazole ring.

-

~140.5 ppm: Quaternary aromatic carbon of the tolyl ring attached to the methyl group.[7]

-

~163 ppm and ~170 ppm: Carbons at the C3 and C5 positions of the isoxazole ring, respectively.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands confirming its structure.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching from the methyl group.[8]

-

~1595 cm⁻¹: C=N stretching of the isoxazole ring.[8]

-

~1520 cm⁻¹: C=C stretching from the aromatic rings.[8]

-

~1435 cm⁻¹: N-O stretching of the isoxazole ring.[8]

-

~820 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule.

-

Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z = 160.0757.[9] The fragmentation pattern of isoxazoles can be complex, but often involves cleavage of the heterocyclic ring.[10]

Experimental Workflows and Protocols

The following section details standardized, self-validating protocols for the characterization of this compound. The causality behind each step is explained to ensure scientific rigor.

Physicochemical Characterization Workflow

The logical flow for characterizing a new or procured batch of the compound is crucial for ensuring its identity and purity before use in further applications.

Caption: Standard workflow for the physicochemical characterization of a chemical entity.

Protocol: Melting Point Determination

-

Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range. This protocol uses the standard capillary method.

-

Methodology:

-

Sample Preparation: Finely crush a small amount of the off-white crystalline solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load 2-3 mm of the sample. Invert the tube and tap gently to pack the sample at the sealed end.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp).

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (58 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

-

Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. The observed range should fall within the literature value of 58-64 °C.[2]

Protocol: Solubility Profiling

-

Principle: Solubility is a critical parameter for drug development, affecting formulation and bioavailability. This protocol establishes a qualitative solubility profile in solvents relevant to research settings.

-

Methodology:

-

Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.

-

Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane).

-

Mixing: Vortex each vial vigorously for 30 seconds.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at ≥ 10 mg/mL.

-

Classification: If not fully dissolved, incrementally add more solvent and vortex until dissolution occurs to estimate the solubility range. Classify as "Soluble," "Slightly Soluble," or "Insoluble" based on standard pharmaceutical definitions.

-

-

Scientific Rationale: Testing a range of solvents from polar (water) to non-polar (hexane) provides a comprehensive profile. DMSO is included as it is a common solvent for preparing stock solutions for biological assays. The stability and solvent compatibility make it a good candidate for various formulations.[2]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that underpin its utility in scientific research. Its identity is confirmed by a molecular weight of 159.19 g/mol , a melting point of 58-64 °C, and a distinct spectroscopic signature. The protocols outlined in this guide provide a robust framework for its validation, ensuring the integrity of experimental outcomes in drug discovery, agrochemical development, and materials science. Adherence to these analytical principles is essential for leveraging the full potential of this versatile isoxazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 7064-35-9 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. PubChemLite - 5-(p-tolyl)isoxazole (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Review of isoxazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the Isoxazole Scaffold in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Versatility of a Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a multitude of biological targets. Among these, the isoxazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms—stands out for its remarkable versatility and therapeutic relevance.[1][2] Its unique electronic properties and structural features have enabled its incorporation into a wide array of FDA-approved drugs and clinical candidates, spanning therapeutic areas from oncology to infectious diseases and neurology.[1][3][4]

This guide moves beyond a simple cataloging of isoxazole-containing compounds. As a senior application scientist, the goal is to provide a deeper, mechanistic understanding of why this scaffold is so successful. We will explore the causality behind its design and application, delving into its physicochemical properties, key synthetic strategies, and the nuanced structure-activity relationships (SAR) that govern its efficacy across different target classes. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into harnessing the full potential of the isoxazole core.

The Isoxazole Core: Physicochemical and Structural Rationale

The isoxazole ring is an electron-rich aromatic system, yet it possesses a weak nitrogen-oxygen (N-O) bond.[1][5] This duality is central to its utility. The aromatic character provides a degree of metabolic stability and a rigid framework for orienting substituents, while the labile N-O bond can be a site for ring cleavage under specific reductive or basic conditions, making it a useful synthetic intermediate.[5][6]

The distinct arrangement of heteroatoms allows the isoxazole ring to act as a versatile pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for high-affinity binding to biological targets.[4][7]

Caption: Core structure and numbering of the isoxazole ring.

Synthetic Strategies: Building the Core Scaffold

The construction of the isoxazole ring is well-established, with several robust methods available to medicinal chemists. Recent advances have focused on improving efficiency and introducing greater molecular diversity through techniques like transition metal-catalyzed cycloadditions and green chemistry approaches.[1][8] A prevalent and highly adaptable method involves the cyclization of a chalcone intermediate.

The causality for this choice is clear: chalcones (α,β-unsaturated ketones) are readily synthesized via Claisen-Schmidt condensation of an aromatic ketone and an aldehyde. This provides two points of diversity (R1 and R2) early in the synthesis. The subsequent reaction with hydroxylamine hydrochloride efficiently forms the five-membered ring.

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol describes a representative synthesis starting from a chalcone intermediate. The choice of an ethanol/KOH system provides a standard, effective medium for the cyclization reaction.

Objective: To synthesize 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve 1-(4-methoxyphenyl)ethan-1-one (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL).

-

Slowly add an aqueous solution of sodium hydroxide (40%, 15 mL) to the stirred mixture at room temperature.

-

Continue stirring for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol to purify.

Step 2: Cyclization to form the Isoxazole

-

Dissolve the purified chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (40 mL).

-

Add potassium hydroxide (10 mmol) to the solution and reflux the mixture for 6-8 hours. Again, monitor progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The solid isoxazole derivative will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Purify the final compound by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the pure 3,5-disubstituted isoxazole.

Therapeutic Applications and Mechanistic Insights

The isoxazole scaffold is a key component in numerous drugs across diverse therapeutic areas.[1][2] Its success stems from its ability to be tailored to interact with a wide range of biological targets.

Anticancer Agents

Isoxazole derivatives have emerged as potent anticancer agents by targeting various mechanisms crucial for tumor growth and survival, including enzyme inhibition and apoptosis induction.[9][10]

-

Mechanism of Action: A significant number of isoxazole-based anticancer agents function as inhibitors of protein kinases or heat shock protein 90 (HSP90).[10][11] For example, the experimental drug NVP-AUY922 is a potent HSP90 inhibitor.[11] By binding to the ATP-binding pocket of HSP90, it destabilizes a wide range of oncoproteins that are critical for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[11] Other derivatives act by inhibiting tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells.[10][12]

Caption: Mechanism of action for isoxazole-based HSP90 inhibitors.

-

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions on the isoxazole ring are critical for potency. For many anticancer derivatives, electron-withdrawing groups like chloro or trifluoromethyl enhance activity.[1][6][13] In a series of 3,5-disubstituted isoxazoles, the presence of methoxy groups on the phenyl ring at the C-5 position was shown to increase cytotoxic activity against prostate cancer cells, likely due to favorable interactions within the target's binding site.[13]

Table 1: SAR of Isoxazole Chalcone Derivatives Against DU145 Prostate Cancer Cells [13]

| Compound | Substitution on C-5 Phenyl Ring | IC₅₀ (µM) |

| 10a | 3,4,5-trimethoxy | 0.96 |

| 10b | 2,5-dimethoxy | 1.06 |

| Positive Control | Combretastatin A-4 | 4.10 |

Anti-inflammatory Agents

The isoxazole moiety is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors.[7][14]

-

Mechanism of Action: Drugs like Valdecoxib selectively bind to the active site of the cyclooxygenase-2 (COX-2) enzyme.[7][14] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The isoxazole ring is crucial for conferring selectivity for COX-2 over its isoform, COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

-

SAR: For COX-2 inhibitors, the sulfonamide group attached to one of the phenyl rings is essential for binding to a specific side pocket in the COX-2 enzyme, an interaction that is key to its selectivity. The nature and position of substituents on the phenyl rings attached to the isoxazole core modulate both potency and selectivity.[14][15]

Antimicrobial Agents

Isoxazole is a key scaffold in several clinically important antibacterial drugs, particularly in the penicillin and sulfonamide classes.[5][16]

-

Mechanism of Action: In isoxazolyl penicillins like Cloxacillin and Dicloxacillin, the bulky isoxazole group provides steric hindrance that protects the β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes, overcoming a common mechanism of antibiotic resistance.[16] In sulfonamides like Sulfamethoxazole, the isoxazole ring acts as a bioisostere of para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][11]

-

SAR: For isoxazolyl penicillins, the type and number of halogen substituents on the phenyl ring of the isoxazole moiety influence the compound's stability, protein binding, and antibacterial spectrum.[16] For sulfonamides, the electronic properties of the isoxazole ring are critical for mimicking PABA and achieving potent enzyme inhibition.[1]

Central Nervous System (CNS) Agents

The isoxazole scaffold is present in drugs used to treat neuropsychiatric conditions, including antipsychotics and anticonvulsants.[17][18] Its ability to be incorporated into structures that can cross the blood-brain barrier is a key reason for its utility in this area.[18][19]

-

Mechanism of Action: The antipsychotic drug Risperidone functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][11] Zonisamide, an anticonvulsant, exerts its effect by blocking voltage-gated sodium and T-type calcium channels, which stabilizes neuronal membranes and suppresses seizures.[1]

Bioactivity Evaluation: A Self-Validating Protocol

To ensure the therapeutic potential of newly synthesized compounds, robust and reproducible biological assays are essential. The following protocol for an in-vitro anti-inflammatory assay is a self-validating system, as it includes a standard reference drug (Diclofenac Sodium) for direct comparison and validation of the experimental results.

Experimental Protocol: In-Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

Rationale: The denaturation of proteins is a well-documented cause of inflammation.[20] This assay measures the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), using a standard NSAID as a positive control.

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v)

-

Test Compounds and Standard Drug (Diclofenac Sodium) at various concentrations (e.g., 10-500 µg/mL)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare test solutions by dissolving synthesized isoxazole derivatives in a minimum amount of DMSO and diluting with PBS to the desired concentrations. Prepare the standard drug solution similarly.

-

For each concentration, mix 0.5 mL of the test/standard solution with 0.5 mL of BSA solution.

-

A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 72°C for 5 minutes.

-

Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Interpretation: A higher percentage of inhibition indicates greater anti-inflammatory activity. The activity of the test compounds can be directly compared to that of the standard drug, Diclofenac Sodium, validating the potency of the synthesized derivatives.[20]

Conclusion and Future Perspectives

The isoxazole scaffold represents a triumph of medicinal chemistry—a structurally simple core that has given rise to a vast and diverse array of therapeutic agents.[2][8] Its continued prevalence in drug discovery is a testament to its favorable physicochemical properties, synthetic tractability, and versatile binding capabilities.[1]

Future trends point towards the development of multi-targeted therapies and isoxazole-based hybrids, where the scaffold is combined with other pharmacophores to address complex diseases like cancer and neurodegenerative disorders.[1][17] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the isoxazole ring is certain to remain a privileged and indispensable tool in the development of next-generation medicines.